molecular formula C16H26ClNO2 B12758643 Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- CAS No. 108692-71-3

Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-

Cat. No.: B12758643
CAS No.: 108692-71-3
M. Wt: 299.83 g/mol
InChI Key: YWOWDMLXJDRRBN-ONAKXNSWSA-N
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Description

Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a complex organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexanol ring substituted with a phenoxy group and a tert-butylamino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanol ring, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The tert-butylamino group can be introduced via amination reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the phenoxy or tert-butylamino groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while substitution reactions may produce various substituted cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be used in studies involving enzyme interactions or as a ligand in binding assays.

    Industry: Could be used in the production of specialty chemicals or as a component in formulations.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol derivatives: Compounds with similar cyclohexanol structures but different substituents.

    Phenoxy compounds: Compounds containing the phenoxy group with various other functional groups.

    Amino alcohols: Compounds with both amino and hydroxyl groups.

Uniqueness

The uniqueness of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

108692-71-3

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

(1R,2S,6R)-2-(tert-butylamino)-6-phenoxycyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-13-10-7-11-14(15(13)18)19-12-8-5-4-6-9-12;/h4-6,8-9,13-15,17-18H,7,10-11H2,1-3H3;1H/t13-,14+,15+;/m0./s1

InChI Key

YWOWDMLXJDRRBN-ONAKXNSWSA-N

Isomeric SMILES

CC(C)(C)N[C@H]1CCC[C@H]([C@@H]1O)OC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)NC1CCCC(C1O)OC2=CC=CC=C2.Cl

Origin of Product

United States

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